molecular formula C12H16O2Si B15170077 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol CAS No. 918495-58-6

2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol

Cat. No.: B15170077
CAS No.: 918495-58-6
M. Wt: 220.34 g/mol
InChI Key: DJSOKUSTBAPOIS-UHFFFAOYSA-N
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Description

2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl chain, which is further connected to a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with a suitable benzene derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where the bromoalkyne is reacted with a benzene derivative under the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

Scientific Research Applications

2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the alkyne and trimethylsilyl groups can undergo various chemical transformations. These interactions can modulate biological activities and chemical reactivity, making the compound useful in different applications .

Comparison with Similar Compounds

  • 3-(Trimethylsilyl)prop-2-yn-1-ol
  • 1-(Trimethylsilyl)-1-propyne
  • 3-Trimethylsilyl-2-propyn-1-ol

Comparison: 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the trimethylsilyl-prop-2-yn-1-yl chain.

Properties

CAS No.

918495-58-6

Molecular Formula

C12H16O2Si

Molecular Weight

220.34 g/mol

IUPAC Name

2-(3-trimethylsilylprop-2-ynyl)benzene-1,4-diol

InChI

InChI=1S/C12H16O2Si/c1-15(2,3)8-4-5-10-9-11(13)6-7-12(10)14/h6-7,9,13-14H,5H2,1-3H3

InChI Key

DJSOKUSTBAPOIS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC1=C(C=CC(=C1)O)O

Origin of Product

United States

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